![molecular formula C20H18F3N3O2 B2483028 1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide CAS No. 1796919-00-0](/img/structure/B2483028.png)
1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and screened for in-silico studies and in-vitro antibacterial activity . This suggests that it could be used in the development of new antimicrobial agents.
Computational Studies
The compound has been used in computational studies . These studies can provide insights into the compound’s properties and potential applications.
Fluoride Detection
A derivative of the compound has been used as a probe for quantifying fluoride content in solution by both absorbance and emission measurements . The fluoride binding of the probe was assumed to occur via strong intermolecular hydrogen bonding with the F− anion .
Cancer Research
The compound has been used in research related to colorectal cancer . It effectively suppressed proliferation and migration of colorectal cancer cells .
Drug Discovery
The compound provides a potential lead compound for subsequent drug discovery targeting TNIK . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase that has been implicated in colorectal cancer .
Molecular Docking
The compound has been used in molecular docking studies . These studies can help understand how the compound interacts with other molecules, which is crucial in drug design.
Fluorescence Studies
The compound has been used in fluorescence studies . It exhibited bright red emission with a large Stokes shift , suggesting potential applications in fluorescence imaging or sensing.
In-Silico Studies
The compound has been used in in-silico studies . These studies use computational methods to investigate the properties and behaviors of the compound, which can guide experimental research.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of benzoxazole derivatives, which are known for their biological importance . .
Mode of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial activity
Biochemical Pathways
Benzoxazole derivatives have been associated with antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .
Result of Action
Benzoxazole derivatives have been associated with antimicrobial activity, suggesting they may inhibit microbial growth and proliferation .
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)14-6-3-5-13(11-14)12-24-18(27)16-8-4-10-26(16)19-25-15-7-1-2-9-17(15)28-19/h1-3,5-7,9,11,16H,4,8,10,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJMHRWGZCAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.